N-(4-acetylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
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Description
N-(4-acetylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H22N4O3S2 and its molecular weight is 490.6. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive Activity
- Study 1 : A study by Doğruer et al. (2000) synthesized derivatives of this compound and evaluated their antinociceptive activity. The compounds were found more potent than aspirin in the Koster's Test, with acetamide and propanamide derivatives showing significant activity. The study also explored the relationship between structural parameters and antinociceptive activity (Doğruer, Şahin, Ünlü, & Ito, 2000).
Anticancer Agents
- Study 2 : Evren et al. (2019) conducted a study on thiazole derivatives, including N-(4-acetylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, to evaluate their anticancer activity. They found that certain derivatives showed high selectivity and apoptosis-inducing properties against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
PET Tracers in Imaging
- Study 3 : Gao, Wang, & Zheng (2016) developed carbon-11-labeled derivatives of this compound for potential use as PET tracers in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This application is significant for medical imaging and diagnostic purposes (Gao, Wang, & Zheng, 2016).
Anti-Microbial Activities
- Study 4 : A study by Saravanan et al. (2010) synthesized novel thiazole derivatives and tested their anti-bacterial and anti-fungal activities. They found that some derivatives exhibited significant activities against a range of bacteria and fungi (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).
Adenosine A(3) Receptor Antagonists
- Study 5 : Press et al. (2004) optimized a screening hit to obtain potent and selective adenosine A(3) receptor antagonists. They found that modifications of N-(4-acetylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide led to compounds with high potency and selectivity (Press, Keller, Tranter, Beer, Jones, Faessler, Heng, Lewis, Howe, Gedeck, Mazzoni, & Fozard, 2004).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-15-24(34-25(26-15)18-6-10-20(32-3)11-7-18)21-12-13-23(29-28-21)33-14-22(31)27-19-8-4-17(5-9-19)16(2)30/h4-13H,14H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMOBTOLTFYDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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